4-Amino-2-hydroxybenzaldehyde
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Overview
Description
4-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, featuring an amino group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The mode of action of 4-Amino-2-hydroxybenzaldehyde involves its interaction with its targets. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction . This reaction could potentially affect various biochemical pathways, especially those involving aldehydes and ketones.
Result of Action
The formation of oximes and hydrazones could potentially have various effects, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzaldehyde to form 2-hydroxy-4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reduction can be achieved using reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Amino-2-hydroxybenzyl alcohol.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
4-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and hydrazones.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
4-Amino-3-hydroxybenzaldehyde: Another isomer with distinct chemical properties and uses.
Uniqueness: 4-Amino-2-hydroxybenzaldehyde is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct reactivity and enable its use in a variety of chemical syntheses and research applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
4-amino-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQPPUMEXCUXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623954 |
Source
|
Record name | 4-Amino-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52924-20-6 |
Source
|
Record name | 4-Amino-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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